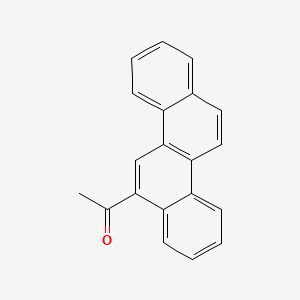









|
REACTION_CXSMILES
|
[CH:1]1[C:18]2[CH:17]=[CH:16][C:15]3[C:6](=[CH:7][CH:8]=[C:9]4[C:14]=3[CH:13]=[CH:12][CH:11]=[CH:10]4)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[CH3:23][C:24](Cl)=[O:25].C1([N+]([O-])=O)C=CC=CC=1>C(Cl)Cl>[C:24]([C:8]1[CH:7]=[C:6]2[C:15](=[C:14]3[C:9]=1[CH:10]=[CH:11][CH:12]=[CH:13]3)[CH:16]=[CH:17][C:18]1[CH:1]=[CH:2][CH:3]=[CH:4][C:5]2=1)(=[O:25])[CH3:23].[C:24]([C:12]1[CH:11]=[CH:10][C:9]2[CH:8]=[CH:7][C:6]3[C:15]([C:14]=2[CH:13]=1)=[CH:16][CH:17]=[C:18]1[C:5]=3[CH:4]=[CH:3][CH:2]=[CH:1]1)(=[O:25])[CH3:23] |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=C4C=CC=CC4=C3C=CC12
|
|
Name
|
AlCl3 CH3COCl PhNO2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-].CC(=O)Cl.C1(=CC=CC=C1)[N+](=O)[O-]
|
|
Name
|
6-acetylchrysenes
|
|
Quantity
|
285 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
This was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
gave
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The insoluble material, 2-acetylchrysene, was washed copiously with CH2Cl2
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed from the filtrate
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting solid was dissolved in PhCH3
|
|
Type
|
ADDITION
|
|
Details
|
the mixture containing the remaining two isomers
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
|
Type
|
WASH
|
|
Details
|
as eluting solvent on a plug of SiO2 (1 kg)
|
|
Type
|
WASH
|
|
Details
|
The faster eluting isomer
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1C=C2C=3C=CC=CC3C=CC2=C2C=CC=CC12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 132 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1C=CC=2C=CC3=C4C=CC=CC4=CC=C3C2C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 76 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |